molecular formula C22H20FN3O5S2 B2700284 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 922454-38-4

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2700284
CAS No.: 922454-38-4
M. Wt: 489.54
InChI Key: PRKQGGPAFKFFCZ-UHFFFAOYSA-N
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Description

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetically designed small molecule that incorporates several pharmaceutically relevant structural motifs, making it a compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture features a benzodioxole group, a structural component found in various biologically active compounds and ligands , linked to a thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles. This core structure is further functionalized with a 1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide group, a motif that bears resemblance to sulfonamide-containing molecules investigated for their interactions with various enzymatic targets . The integration of the sulfonamide moiety with the piperidine carboxamide structure suggests potential for high-affinity binding to enzyme active sites, similar to other advanced research compounds that act as kinase inhibitors or modulators of metabolic pathways . Researchers can leverage this complex molecule as a key intermediate or a lead compound in programs aimed at developing novel therapeutics, particularly for investigating signal transduction pathways and cellular regulation. Its well-defined structure provides a versatile platform for further synthetic modification and structure-activity relationship (SAR) studies, allowing for the exploration of new chemical space in the search for selective enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5S2/c23-16-2-4-17(5-3-16)33(28,29)26-9-7-14(8-10-26)21(27)25-22-24-18(12-32-22)15-1-6-19-20(11-15)31-13-30-19/h1-6,11-12,14H,7-10,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKQGGPAFKFFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₈F₁N₃O₃S
  • Molecular Weight : 373.48 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Cc1c(-c(cc2)nnc2SCC(Nc(cc2)cc3c2OCO3)=O)sc(-c2cccs2)n1

Research indicates that this compound exhibits significant biological activity through multiple pathways:

  • Anticancer Activity :
    • The compound has been shown to inhibit cancer cell proliferation in various types of cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
    • In vitro studies demonstrated that it induces apoptosis in human cancer cells by activating caspase cascades and downregulating anti-apoptotic proteins .
  • Anti-inflammatory Effects :
    • The compound displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Neuroprotective Properties :
    • Preliminary studies suggest neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. The compound appears to reduce oxidative stress and neuronal apoptosis in experimental models .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

ParameterValue
LogP (Partition Coefficient)4.623
Water Solubility (LogSw)-4.44
Polar Surface Area72.393 Ų
pKa (Acid Dissociation Constant)11.42

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM. The study concluded that the compound's efficacy is attributed to its ability to disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced LPS-induced IL-6 secretion in macrophages by blocking NF-kB signaling pathways. The results were published in European Journal of Medicinal Chemistry, highlighting its potential as a therapeutic agent for inflammatory diseases .

Scientific Research Applications

1. Antimicrobial Properties
Research indicates that compounds with thiazole and benzodioxole structures exhibit notable antimicrobial activity. For instance, derivatives of thiazole have been shown to possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi . The specific compound under discussion may share similar properties due to its structural components.

2. Anticancer Activity
The compound's potential as an anticancer agent has garnered attention. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain thiazole-containing compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the disruption of cellular signaling pathways critical for cell survival and proliferation.

3. Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For example, the inhibition of acetylcholinesterase (AChE) has been observed in related compounds, which could position this compound as a candidate for treating neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Antimicrobial Screening
In a recent study evaluating various thiazole derivatives, compounds structurally similar to N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide exhibited significant antimicrobial activity against both bacterial and fungal strains. The results indicated a correlation between structural features and biological efficacy, suggesting that modifications could enhance activity further .

Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of thiazole derivatives demonstrated that certain compounds induced cell cycle arrest and apoptosis in MCF7 breast cancer cells. The study utilized assays such as MTT and flow cytometry to quantify cell viability and apoptotic markers .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The 4-fluorobenzenesulfonyl group undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeReference
Sulfonamide cleavage Aqueous NaOH (1–2 M), 80–100°CHydrolysis to yield piperidine-4-carboxamide and 4-fluorobenzenesulfonic acid
Sulfonyl group replacement Primary amines (e.g., methylamine)Formation of secondary sulfonamides

This reactivity is critical for modifying the compound’s solubility and bioavailability in medicinal chemistry applications .

Acylation of the Piperidine Amine

The secondary amine in the piperidine ring reacts with acylating agents:

Reaction TypeReagents/ConditionsOutcomeReference
Acetylation Acetic anhydride, triethylamineN-acetylpiperidine derivative formation
Sulfonylation Arylsulfonyl chloridesBis-sulfonamide products

These reactions are typically performed in dichloromethane or THF at 0–25°C .

Oxidation of the Thiazole Ring

The thiazole moiety undergoes selective oxidation:

Reaction TypeReagents/ConditionsOutcomeReference
Sulfur oxidation mCPBA (meta-chloroperbenzoic acid)Thiazole-S-oxide formation
Ring-opening H₂O₂, FeCl₃ catalystCleavage to form amide intermediates

Oxidation products are often characterized via LC-MS and NMR spectroscopy .

Electrophilic Aromatic Substitution on Benzodioxole

The electron-rich benzodioxole ring participates in electrophilic substitution:

Reaction TypeReagents/ConditionsOutcomeReference
Nitration HNO₃/H₂SO₄, 0–5°C5-nitrobenzodioxole derivative
Halogenation Br₂ in acetic acid5-bromo substitution

Regioselectivity is controlled by the electron-donating dioxole oxygen atoms.

Cross-Coupling Reactions at the Thiazole C-4 Position

The thiazole’s C-4 position (adjacent to the benzodioxol group) participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsOutcomeReference
Suzuki-Miyaura Pd(PPh₃)₄, arylboronic acidsBiarylthiazole derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos ligandAmination products

These reactions enable structural diversification for SAR studies .

Hydrolysis of the Carboxamide

The terminal carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsOutcomeReference
Acid hydrolysis HCl (6 M), refluxPiperidine-4-carboxylic acid
Enzymatic hydrolysis Proteases (e.g., trypsin)Slow cleavage at physiological pH

Critical Stability Considerations

  • Photodegradation : The benzodioxole ring is prone to photooxidation under UV light, forming quinone derivatives.

  • Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and HF gases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Thiazol vs. Benzothiazol Derivatives
  • Compound 4–9 (): Replaces the benzodioxol-thiazol unit with a benzo[d]thiazol-2-ylphenyl group. The 3-fluorobenzenesulfonyl-piperidine-carboxamide backbone is retained. This substitution may alter target selectivity due to increased electron density from the benzothiazole .
  • Compound L094-3133 (): Features a pyrazolo[3,4-d]pyrimidinyl group instead of thiazol, with a benzodioxolmethyl substituent. The piperidine-carboxamide and sulfonyl groups are absent, reducing structural overlap but retaining aromatic interactions .
Triazole and Triazolone Analogs
  • Compounds 10–15 (): Substitute the thiazol with 1,2,4-triazole rings. These lack the benzodioxol group but retain sulfonylphenyl and fluorophenyl motifs. The triazole’s tautomeric properties (thione vs. thiol) could influence binding dynamics compared to the rigid thiazol .

Substituent Modifications

Sulfonyl Group Variations
  • Compound 4–10 and 4–11 (): Replace the 4-fluorobenzenesulfonyl group with 3-chloro- and 3-bromo-substituted benzenesulfonyl moieties.
  • Compound 162 (): Uses a biphenyl-4-sulfonamido group instead of fluorobenzenesulfonyl. The extended aromatic system could increase hydrophobicity and off-target interactions .
Benzodioxol Positioning
  • Compound 85 (): Positions the benzodioxol group on a cyclopropane-carboxamide linked to a thiazol ring. The cyclopropane introduces conformational rigidity, contrasting with the flexible piperidine in the target compound .

Pharmacological Implications

  • Multitarget Pain Inhibitors (): Piperidine-sulfonamide-carboxamide derivatives (e.g., 4–9 to 4–12) were designed as dual inhibitors of pain-related enzymes, implying the target compound may share similar mechanistic pathways .
  • Cyclophilin Domain Targeting (): Compound 10, with a benzodioxol-benzamide structure, inhibits Ranbp2’s cyclophilin domain, hinting at possible antiviral or anti-inflammatory applications for the target compound .

Table 1. Core Heterocycles and Substituents

Compound ID Core Structure Sulfonyl Group Benzodioxol Position Molecular Weight (g/mol) Yield (%) Reference
Target Compound Thiazol-benzodioxol 4-Fluorobenzenesulfonyl C4 of thiazol ~500 (estimated) N/A
4–9 () Benzothiazol-phenyl 3-Fluorobenzenesulfonyl Absent 487.54 47–72
L094-3133 () Pyrazolo-pyrimidinyl Absent Methyl linker 470.53 N/A
85 () Thiazol-cyclopropane Absent Cyclopropane linkage ~450 (estimated) 26

Table 2. Sulfonyl Group Variations

Compound ID Sulfonyl Substituent Electronic Effect LogP (Predicted)
Target Compound 4-Fluoro Moderate −I effect 3.2
4–10 () 3-Chloro Strong −I effect 3.8
4–11 () 3-Bromo Strong −I effect 4.1
162 () Biphenyl-4-sulfonyl Hydrophobic 5.6

Q & A

Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation of substituted benzodioxolyl-thiazole precursors with fluorobenzenesulfonyl-piperidine intermediates. Key intermediates are purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (>98% purity). For example, analogous piperidine-thiazole hybrids are synthesized via nucleophilic substitution and characterized via melting point analysis (265–266°C for HCl salts) and spectral matching .

Q. What analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., coupling constants for piperidine-thiazole conformers).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C24_{24}H21_{21}FN4_4O4_4S2_2).
  • X-ray crystallography : Resolves crystal packing and stereochemistry in solid-state derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across assay systems?

Contradictions (e.g., varying IC50_{50} values in kinase vs. cell-based assays) require:

  • Cross-validation : Replicate assays under standardized conditions (pH, temperature).
  • Orthogonal assays : Compare biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cytotoxicity) endpoints.
  • Control experiments : Assess off-target effects using structurally related inactive analogs .

Q. What strategies optimize pharmacokinetic properties while maintaining target affinity?

  • Structure-activity relationship (SAR) studies : Modify substituents on the benzodioxolyl or fluorobenzenesulfonyl groups to balance lipophilicity (logP) and solubility.
  • Prodrug approaches : Introduce hydrolyzable esters (e.g., methyl or ethyl) to enhance bioavailability.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration or fluorination .

Q. How to design a comprehensive SAR study for this compound?

  • Systematic substitution : Prioritize positions on the thiazole (C4) and piperidine (N1) moieties.
  • In silico modeling : Perform molecular docking to predict binding modes to target proteins (e.g., kinases).
  • Biological testing : Evaluate derivatives in parallel assays (e.g., enzyme inhibition, cell proliferation) to correlate structural changes with activity .

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

  • In vitro : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity and primary cells for selectivity profiling.
  • In vivo : Employ xenograft models (e.g., murine tumor implants) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Safety and Handling

Q. What safety protocols are required given its potential toxicity?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing.
  • Toxicity assessment : Conduct acute toxicity studies (OECD Guideline 423) to determine LD50_{50} values and organ-specific risks .

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